8-(Bromoacetyl)quinoline hydrobromide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

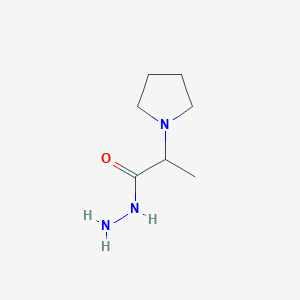

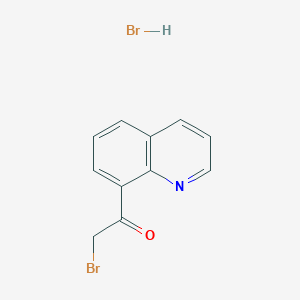

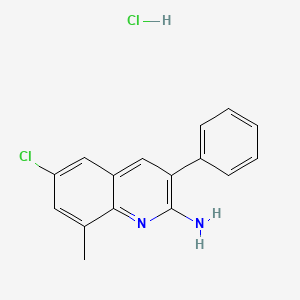

The molecular structure of 8-(Bromoacetyl)quinoline hydrobromide is represented by the formula C11H9Br2NO . It has a molecular weight of 331 g/mol .Physical And Chemical Properties Analysis

8-(Bromoacetyl)quinoline hydrobromide has a molecular formula of C11H9Br2NO and a molecular weight of 331 .Applications De Recherche Scientifique

Inhibition of Protease Enzymes

8-(Bromoacetyl)quinoline hydrobromide: has been implicated in the synthesis of tricyclic compounds that inhibit the ICE/ced-3 family of protease enzymes . These enzymes are involved in inflammatory and neurodegenerative diseases, and their inhibition can be beneficial for treating conditions like Alzheimer’s disease and rheumatoid arthritis.

Treatment of Substance Addiction

This compound has been used in the development of metabolically stable agents for the treatment of alcohol and drug abuse . By acting on the neurological pathways associated with addiction, these agents can potentially help in managing substance dependence.

Biochemical Research

In biochemistry, 8-(Bromoacetyl)quinoline hydrobromide is utilized for its reactivity in various biochemical reactions. Its role in the synthesis of complex molecules is crucial for understanding biological processes and developing new biochemical assays .

Pharmacological Applications

Pharmacologically, it serves as a precursor in the synthesis of various drugs. Its reactivity with different biological targets makes it a valuable tool in drug discovery, especially for diseases where modulation of protein function is required .

Chemical Synthesis

8-(Bromoacetyl)quinoline hydrobromide: is a key intermediate in chemical synthesis. It is used to create complex organic molecules, which can have applications ranging from material science to medicinal chemistry .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material. Its well-characterized properties allow for accurate calibration of instruments and validation of analytical methods .

Medicinal Chemistry

In medicinal chemistry, quinoline derivatives, including 8-(Bromoacetyl)quinoline hydrobromide , are explored for their therapeutic potential. They are investigated for their ability to interact with various biological targets, which could lead to novel treatments for a range of diseases .

Environmental Science

While specific applications in environmental science are not directly mentioned, compounds like 8-(Bromoacetyl)quinoline hydrobromide can be used in environmental testing and research. Their interactions with other chemicals can provide insights into environmental processes and pollution control strategies .

Safety and Hazards

In case of accidental exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Propriétés

IUPAC Name |

2-bromo-1-quinolin-8-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO.BrH/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTPGJMJHOXJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656942 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Bromoacetyl)quinoline hydrobromide | |

CAS RN |

859962-48-4 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)